The compound (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol, also known by its IUPAC name [4-(difluoromethoxy)-3-methoxyphenyl]methanol, is an organic chemical with the molecular formula and a molecular weight of approximately 204.17 g/mol. This compound features a unique structure that includes difluoromethoxy and dimethoxy functional groups, which contribute to its potential applications in various scientific fields.
This compound is commercially available from suppliers such as Sigma-Aldrich and American Elements, which provide detailed product information including purity levels and safety data sheets. The compound is primarily sourced from chemical synthesis processes in laboratories specializing in organic chemistry .
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol can be classified as an aromatic alcohol due to the presence of a hydroxymethyl group attached to an aromatic ring. Its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique electronic and steric properties.
The synthesis of (4-(difluoromethoxy)-3,5-dimethoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where suitable precursors such as 4-(difluoromethoxy)benzaldehyde are reacted with methanol under acidic or basic conditions to yield the desired product.
The molecular structure of (4-(difluoromethoxy)-3,5-dimethoxyphenyl)methanol can be represented as follows:
COC1=C(C=CC(=C1)CO)OC(F)FThis structure features:
The compound exhibits a boiling point that has not been specified in the available literature but is expected to be influenced by its functional groups and molecular weight .
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol can participate in various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome:
The mechanism of action of (4-(difluoromethoxy)-3,5-dimethoxyphenyl)methanol is primarily related to its interaction with biological targets:
Data from studies indicate that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic uses .
Relevant data on melting point and boiling point are not consistently reported but are crucial for understanding its behavior in various applications .
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol has several potential applications:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: